4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Description
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanyl-linked 2-chloro-6-fluorobenzyl group at position 4 and a 4-methylphenyl substituent at position 3. The substitution pattern on the thieno[2,3-d]pyrimidine core significantly influences its bioactivity and physicochemical properties.
Properties
Molecular Formula |
C20H14ClFN2S2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H14ClFN2S2/c1-12-5-7-13(8-6-12)14-9-25-19-18(14)20(24-11-23-19)26-10-15-16(21)3-2-4-17(15)22/h2-9,11H,10H2,1H3 |
InChI Key |
LJJWRDMWYRXPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Precursor Formation
Ethyl cyanoacetate reacts with cycloketones (e.g., cycloheptanone) in the presence of sulfur and a secondary amine catalyst (e.g., morpholine) to yield 2-aminothiophene-3-carboxylate esters. For example:
This intermediate is critical for subsequent cyclization into the thienopyrimidine core.
Cyclization to Thieno[2,3-d]pyrimidine
Refluxing the 2-aminothiophene carboxylate with formamide induces cyclization, forming the thieno[2,3-d]pyrimidin-4(3H)-one derivative. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration:
Typical yields range from 70–85%, depending on the solvent (e.g., ethanol or DMF) and temperature (100–120°C).
Functionalization at Position 5: Introduction of 4-Methylphenyl Group
The 4-methylphenyl moiety at position 5 is introduced via cross-coupling reactions . The Suzuki-Miyaura coupling is preferred due to its tolerance for diverse functional groups and high regioselectivity.
Halogenation at Position 5
Prior to coupling, the thieno[2,3-d]pyrimidine core is halogenated at position 5 using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For instance:
This step achieves near-quantitative conversion under reflux conditions (110°C, 6–8 h).
Suzuki-Miyaura Coupling
The chlorinated intermediate reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃):
Key parameters:
Sulfanyl Group Installation at Position 4
The 2-chloro-6-fluorobenzylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .
Chloride Displacement with Thiols
A two-step protocol is commonly employed:
Mitsunobu Reaction for Direct Sulfur Insertion
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient sulfur transfer:
Advantages include milder conditions (room temperature) and reduced side products.
Optimization and Industrial Scalability
Catalytic System Enhancements
Recent studies demonstrate that nanoparticle-supported palladium catalysts (e.g., Pd/C) improve Suzuki coupling efficiency:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 12 |
| Pd/C (5 wt%) | 85 | 8 |
Purification Techniques
Chromatographic methods (e.g., flash chromatography) and recrystallization (using ethanol/water mixtures) achieve >98% purity. HPLC analysis confirms the absence of regioisomers.
Mechanistic Considerations and Side Reactions
-
Competitive Oxidation : Thiols may oxidize to disulfides under basic conditions, necessitating inert atmospheres (N₂ or Ar).
-
Regioselectivity Challenges : Electron-withdrawing groups (e.g., Cl, F) on the benzyl moiety direct substitution to the para position, minimizing ortho/meta byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr with Thiolate | High regioselectivity | Requires anhydrous conditions | 70–75 |
| Mitsunobu Reaction | Mild conditions, broad compatibility | High reagent cost | 65–70 |
| One-Pot Sequential | Reduced purification steps | Lower overall yield | 55–60 |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound of interest. Research indicates that similar compounds exhibit significant antiproliferative activities against various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated several thieno[2,3-d]pyrimidine derivatives for their anticancer activity using the National Cancer Institute's NCI-60 screening program. Compounds were tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The findings suggest that modifications in substituents can enhance the cytotoxic effects, with specific derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
Antifungal Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have been investigated for their antifungal activities. The compound's structural characteristics may contribute to its efficacy against fungal pathogens.
Experimental Findings
In vitro tests have shown that certain derivatives exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways .
Other Bioactivities
Aside from anticancer and antifungal properties, research into the broader bioactivity of thieno[2,3-d]pyrimidine derivatives has revealed potential insecticidal and antibacterial effects. These findings suggest a versatile application spectrum for this compound in agricultural and pharmaceutical contexts.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Anticancer | A375, DU145, MCF-7 | Significant antiproliferative effects |
| Antifungal | Candida albicans, Aspergillus niger | Effective at inhibiting growth |
| Insecticidal | Various insect species | Moderate activity compared to standards |
| Antibacterial | Gram-positive and Gram-negative bacteria | Potential bacteriostatic effects |
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives vary in substituents at positions 4 and 5, which directly modulate their biological activities. Below is a detailed comparison of structurally related compounds and their reported properties:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Effects on Bioactivity: Halogenated Groups: The presence of Cl and F in the target compound may enhance membrane permeability and target affinity, as seen in 2-chloro-4-(4-CF3-phenoxy) derivatives, which exhibit strong antimicrobial activity . In contrast, non-halogenated derivatives like 5-methyl-4-thio analogs show reduced potency . Sulfanyl vs. Oxadiazole/Phenoxy Groups: Sulfanyl-linked substituents (e.g., benzylsulfanyl) may improve metabolic stability compared to ether-linked groups (e.g., phenoxy) due to reduced susceptibility to hydrolysis .
Antimicrobial Activity: The target compound’s structural analogs with electron-withdrawing groups (e.g., CF3, Cl) at position 4 demonstrate superior antimicrobial activity compared to electron-donating groups (e.g., Me) . For example, compounds bearing 4-CF3-phenoxy or p-tolylamino groups showed MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Binding Interactions: Thieno[2,3-d]pyrimidines with sulfur atoms in the thieno ring (e.g., sulfanyl or thione groups) form critical intermolecular contacts with enzymes like dihydrofolate reductase (DHFR). The S7 atom in the thieno ring interacts with residues such as Ile7 and Val115, influencing binding orientation and potency .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine intermediates with 2-chloro-6-fluorobenzyl mercaptan, a method analogous to routes described for 4-phenoxy and 4-aminothieno[2,3-d]pyrimidines .
Table 2: Comparative Physicochemical Properties
Q & A
Basic: What are the common synthetic routes for 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the thieno[2,3-d]pyrimidine core is first functionalized at the C-4 and C-5 positions. The 2-chloro-6-fluorobenzylsulfanyl group is introduced via thiol-alkylation under basic conditions (e.g., using NaH or K₂CO₃ in DMF), followed by coupling with 4-methylphenyl substituents through Suzuki-Miyaura cross-coupling or direct electrophilic aromatic substitution . Key intermediates are purified via column chromatography or recrystallization to ensure regioselectivity .
Advanced: How can crystallographic studies elucidate the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals critical structural parameters such as dihedral angles, hydrogen-bonding networks, and π-π stacking interactions. For instance, in related thienopyrimidines, SCXRD data showed intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine ring conformation, with dihedral angles between the thieno[2,3-d]pyrimidine core and substituents ranging from 12° to 86° . Such data inform molecular docking studies by defining active conformations for target binding .
Basic: What spectroscopic techniques are employed to confirm the compound's structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., aromatic protons of the 4-methylphenyl group appear as distinct doublets at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 3 ppm error) .
- IR Spectroscopy: Identifies functional groups (e.g., C–S stretches at ~600–700 cm⁻¹ and C–F vibrations at ~1200 cm⁻¹) .
Advanced: What strategies address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields in coupling steps (e.g., Suzuki-Miyaura) may arise from steric hindrance or poor solubility. Strategies include:
- Catalyst Optimization: Using Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance reactivity .
- Solvent Screening: Switching from DMF to toluene/ethanol mixtures improves solubility .
- Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., 80°C for 30 min vs. 24 h conventional heating) .
Basic: What in vitro models assess the compound's biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test kinase inhibition (e.g., EGFR or microtubule polymerization) using fluorescence-based ATPase assays .
- Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced: How does modifying substituents affect the compound's biological efficacy?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance kinase inhibition by increasing electrophilicity at the binding site .
- Bulkier Substituents (e.g., 4-methylphenyl): Improve metabolic stability but may reduce solubility, requiring formulation adjustments .
- Sulfanyl vs. Oxo Groups: Sulfanyl derivatives exhibit higher microtubule disruption, while oxo analogs favor kinase inhibition .
Basic: What purification methods ensure high purity of the synthesized compound?
Methodological Answer:
- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves regioisomers .
- Recrystallization: Ethanol/water mixtures yield crystals with >95% purity (confirmed by HPLC) .
- Size-Exclusion Chromatography (SEC): Removes polymeric byproducts in large-scale syntheses .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Solubility Adjustments: Pre-dissolve compounds in DMSO with <0.1% final concentration to avoid solvent interference .
- Orthogonal Validation: Confirm kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
